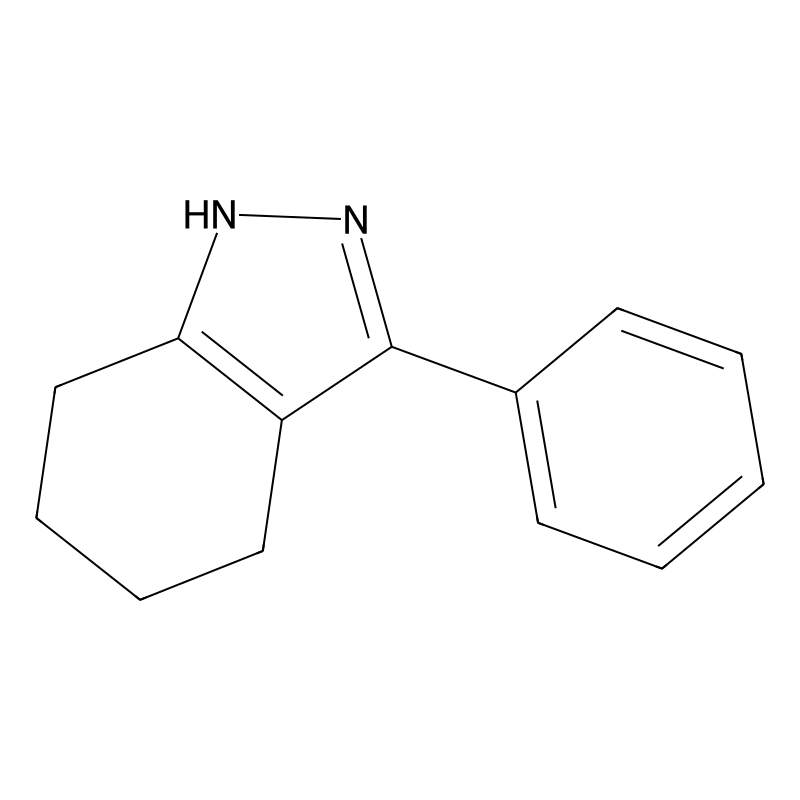

3-Phenyl-4,5,6,7-tetrahydro-1h-indazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry:

Indoles and indazoles are prominent heterocyclic scaffolds found in various natural products and pharmaceuticals. Their structural features often contribute to a wide range of biological activities, including:

- Antimicrobial properties: Studies have shown that certain indole and indazole derivatives exhibit antibacterial and antifungal activity [, ].

- Anticancer potential: Several indole and indazole derivatives have demonstrated antitumor and antiproliferative effects in various cancer cell lines, making them potential candidates for cancer therapy [, ].

- Central nervous system (CNS) activity: Some indole and indazole derivatives possess properties that modulate neurotransmitter activity, making them potentially useful in treating neurological disorders [].

These examples highlight the potential of 3-PhTHI and its analogues for further exploration in medicinal chemistry, particularly due to their structural similarity to known bioactive compounds.

Material Science:

Indole and indazole derivatives have also been explored for their potential applications in material science due to their interesting properties, such as:

- Organic light-emitting diodes (OLEDs): Certain indole and indazole derivatives exhibit promising characteristics for use in OLEDs, potentially leading to brighter and more efficient displays [].

- Organic photovoltaics (OPVs): Indole and indazole derivatives are being investigated for their potential applications in OPVs, which could lead to the development of more efficient solar cells [].

3-Phenyl-4,5,6,7-tetrahydro-1H-indazole is a bicyclic organic compound characterized by its indazole structure, which consists of a five-membered ring fused to a six-membered ring. The molecular formula for this compound is C13H14N2, with a molecular weight of approximately 198.269 g/mol. Its structure includes a phenyl group at the 3-position and tetrahydro configurations at the 4, 5, 6, and 7 positions of the indazole ring system. This compound is notable for its potential in medicinal chemistry due to its interactions with various biological targets and its unique structural features that differentiate it from other indazole derivatives .

- Oxidation: This compound can be oxidized to form various derivatives, potentially introducing functional groups that enhance biological activity or solubility.

- Substitution Reactions: The phenyl group can be modified through electrophilic aromatic substitution, allowing for the introduction of different substituents that may alter its pharmacological profile.

- Condensation Reactions: It can react with carbonyl compounds in condensation reactions to form more complex structures.

These reactions are essential for the development of new derivatives with improved biological activity or selectivity .

Research indicates that 3-phenyl-4,5,6,7-tetrahydro-1H-indazole exhibits significant biological activity, particularly as a ligand for sigma receptors. Sigma-1 and sigma-2 receptors are implicated in various neurological disorders and cancer. Compounds in this class have shown potential as therapeutic agents due to their ability to modulate these receptors effectively. For instance, certain derivatives have been identified as potent and selective sigma-2 ligands with favorable drug-like properties .

Additionally, studies suggest that modifications to the phenyl group can enhance selectivity and potency against specific biological targets .

The synthesis of 3-phenyl-4,5,6,7-tetrahydro-1H-indazole typically involves:

- Condensation of Aryl Hydrazines: A common method is the reaction of aryl hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. This process often requires specific conditions such as heat or catalysts to facilitate cyclization and formation of the indazole structure .

- Direct Synthesis Techniques: Recent advancements have introduced more efficient synthetic routes that allow for direct formation from simpler precursors under mild conditions. This approach enhances yield and reduces reaction times .

- Functional Group Modifications: Post-synthesis modifications can be performed to introduce or alter functional groups on the phenyl ring or indazole core to optimize biological activity .

3-Phenyl-4,5,6,7-tetrahydro-1H-indazole finds applications primarily in medicinal chemistry:

- Drug Development: Its role as a sigma receptor ligand makes it a candidate for developing treatments for neurodegenerative diseases and certain cancers.

- Chemical Probes: The compound can serve as a chemical probe in research settings to study sigma receptor functions and interactions.

Furthermore, its unique structural properties lend it potential applications in materials science and organic electronics as well .

Interaction studies have focused on the binding affinity of 3-phenyl-4,5,6,7-tetrahydro-1H-indazole to sigma receptors. These studies typically involve radioligand binding assays that assess the displacement of known ligands at varying concentrations. Results indicate that modifications to the compound's structure significantly influence its interaction profile with sigma receptors .

Moreover, investigations into off-target activities reveal insights into the selectivity of these compounds and their potential side effects in therapeutic applications.

Several compounds share structural similarities with 3-phenyl-4,5,6,7-tetrahydro-1H-indazole:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4,5-Dihydro-1H-indazole | Structure | Lacks phenyl substitution; simpler structure |

| 3-Methylindazole | Structure | Methyl group at position 3; less complex |

| 5-Aminoindazole | Structure | Contains an amino group; potential for different reactivity |

The uniqueness of 3-phenyl-4,5,6,7-tetrahydro-1H-indazole lies in its tetrahydro configuration combined with a phenyl group at position three. This combination enhances its binding affinity for sigma receptors compared to simpler indazole derivatives that lack such modifications .

Molecular Formula and Weight

3-Phenyl-4,5,6,7-tetrahydro-1H-indazole possesses the molecular formula C₁₃H₁₄N₂, representing a heterocyclic organic compound within the indazole family [1]. The compound exhibits a molecular weight of 198.26 grams per mole, as determined through computational analysis by PubChem [1]. The exact mass has been precisely calculated as 198.115698455 daltons, providing the monoisotopic mass value essential for mass spectrometric identification [1].

The chemical structure incorporates thirteen carbon atoms, fourteen hydrogen atoms, and two nitrogen atoms, forming a bicyclic framework characteristic of tetrahydroindazole derivatives [1] [2]. This molecular composition classifies the compound under the Chemical Abstracts Service registry number 28748-99-4, establishing its unique chemical identity [1] [3].

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄N₂ |

| Molecular Weight | 198.26 g/mol |

| Exact Mass | 198.115698455 Da |

| CAS Number | 28748-99-4 |

| Heavy Atom Count | 15 |

| Formal Charge | 0 |

Structural Elucidation and Confirmation

The structural framework of 3-Phenyl-4,5,6,7-tetrahydro-1H-indazole consists of a tetrahydroindazole core with a phenyl substituent at the 3-position [1] [4]. The International Union of Pure and Applied Chemistry name designation confirms the systematic nomenclature as 3-phenyl-4,5,6,7-tetrahydro-1H-indazole [1] [2]. The compound's structure has been validated through the InChI key HZICBKDUOSCVSH-UHFFFAOYSA-N, providing a unique identifier for computational databases [1].

The Simplified Molecular Input Line Entry System representation C1CCC2=C(C1)C(=NN2)C3=CC=CC=C3 describes the molecular connectivity, illustrating the fused ring system comprising a saturated cyclohexane ring connected to a pyrazole moiety [1]. Structural confirmation methods include Nuclear Magnetic Resonance spectroscopy, where regioisomeric analysis has demonstrated the predominance of the 1H-tautomer form over alternative nitrogen substitution patterns [5].

Advanced structural elucidation techniques employ two-dimensional Nuclear Magnetic Resonance methods, particularly Nuclear Overhauser Effect Spectroscopy and Heteronuclear Multiple Bond Correlation experiments, to establish precise molecular connectivity [5]. These methods have proven essential for distinguishing between N1 and N2 substitution patterns in indazole derivatives, with occurrence ratios approaching equality in certain synthetic conditions [5].

Physical Properties

Melting Point and Solubility

The melting point of 3-Phenyl-4,5,6,7-tetrahydro-1H-indazole has not been definitively established in current literature, contrasting with related compounds such as 4,5,6,7-tetrahydro-1H-indazole, which exhibits a melting point range of 80-84°C [6]. The absence of specific melting point data for the phenyl-substituted derivative reflects the limited physical characterization studies available for this compound [7].

Solubility characteristics have been enhanced in derivative forms, particularly in hydrochloride salts, which demonstrate improved solubility in polar solvents . The parent compound's solubility profile suggests moderate lipophilicity, consistent with the calculated partition coefficient values [3] [9]. Related tetrahydroindazole derivatives have shown solubility in dimethylformamide and other polar aprotic solvents .

Spectroscopic Properties

Spectroscopic characterization of 3-Phenyl-4,5,6,7-tetrahydro-1H-indazole involves multiple analytical techniques for structural confirmation [11] [4]. Infrared spectroscopy serves as a primary tool for identifying functional groups within the molecular framework [4]. The compound's spectroscopic properties have been documented through comprehensive analysis using Infrared, Proton Nuclear Magnetic Resonance, Carbon-13 Nuclear Magnetic Resonance, and Gas Chromatography-Mass Spectrometry techniques [11].

Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular environment of hydrogen and carbon atoms within the structure [12] [13]. Characteristic chemical shift patterns in Proton Nuclear Magnetic Resonance spectra reflect the aromatic phenyl protons, the saturated cyclohexane ring protons, and the exchangeable indazole nitrogen-hydrogen proton [12]. Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct carbon environments, particularly distinguishing aromatic carbons from aliphatic cyclohexane carbons [12].

Mass spectrometry analysis confirms molecular weight and fragmentation patterns characteristic of tetrahydroindazole structures [11]. The spectroscopic data compilation demonstrates the compound's structural integrity and provides reference standards for analytical identification [1].

| Spectroscopic Method | Application |

|---|---|

| Infrared Spectroscopy | Functional group identification |

| ¹H Nuclear Magnetic Resonance | Hydrogen environment analysis |

| ¹³C Nuclear Magnetic Resonance | Carbon framework elucidation |

| Mass Spectrometry | Molecular weight confirmation |

| Gas Chromatography-Mass Spectrometry | Purity assessment |

Crystallographic Analysis

Crystallographic studies of related tetrahydroindazole derivatives provide insight into the three-dimensional structure and packing arrangements [14] [15] [16]. The tetrahydroindazole core typically adopts conformations ranging from half-chair to sofa configurations, depending on substitution patterns and intermolecular interactions [14] [16]. X-ray crystallographic analysis of similar compounds reveals that the partially saturated ring in the tetrahydroindazole framework commonly adopts a sofa conformation [14].

Crystal structure determinations of phenyl-substituted tetrahydroindazole derivatives demonstrate specific dihedral angles between the phenyl ring and the heterocyclic system [17] [18]. In related structures, dihedral angles between phenyl and indazole rings have been measured at approximately 37.9° to 74.5°, indicating significant non-planarity [17]. The crystallographic data reveal intermolecular hydrogen bonding patterns, particularly involving the nitrogen-hydrogen functionality of the indazole ring [15] [19].

Unit cell parameters for related tetrahydroindazole crystal structures indicate triclinic or orthorhombic symmetry systems [15] [16]. The crystal packing often involves hydrogen bond networks and π-π stacking interactions between aromatic systems [17] [20]. These structural features influence the solid-state properties and stability of the crystalline material [15] [19].

Structure-Property Relationships

The relationship between molecular structure and physical properties in 3-Phenyl-4,5,6,7-tetrahydro-1H-indazole reflects the influence of the phenyl substituent on the tetrahydroindazole core [21] [22]. The phenyl group at the 3-position significantly affects the compound's lipophilicity, as evidenced by the calculated partition coefficient value of 3.1, indicating moderate hydrophobic character [1] [9].

Structural features influencing molecular properties include the hydrogen bonding capability, with one hydrogen bond donor and one acceptor site identified [1]. The topological polar surface area of 28.7 square angstroms reflects the limited polar character of the molecule [1] [3]. The rotatable bond count of one indicates restricted conformational flexibility, primarily attributed to the phenyl ring rotation [1].

The tetrahydroindazole framework exhibits tautomeric equilibrium between N1-H and N2-H forms, with computational studies indicating the N1-H tautomer as thermodynamically favored [21]. Electronic structure calculations demonstrate that substitution patterns significantly influence tautomeric stability and molecular geometry [21]. The phenyl substituent contributes to π-π stacking interactions and affects crystal packing arrangements in solid-state structures [22].

| Structural Feature | Property Impact |

|---|---|

| Phenyl Substitution | Increased lipophilicity |

| Tetrahydro Ring | Conformational flexibility |

| Indazole Nitrogen | Hydrogen bonding capacity |

| Aromatic System | π-π Interactions |

| Molecular Planarity | Crystal packing influence |

Classical Synthetic Routes

Condensation Reactions with Hydrazine Derivatives

The synthesis of 3-phenyl-4,5,6,7-tetrahydro-1H-indazole through classical condensation reactions represents one of the most established approaches in the literature. The Paal-Knorr reaction serves as the foundation for this methodology, involving the condensation of 1,3-dicarbonyl compounds with hydrazines [1].

Method A: Traditional Reflux Conditions

The classical approach utilizes 2-acetylcyclohexanone as the starting material, which reacts with phenylhydrazine under reflux conditions. Two primary solvent systems have been extensively studied:

| Solvent | Temperature | Time | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| DMF | Reflux (153°C) | 6-8 hours | 55-60% | Established method, versatile | Long reaction time, moderate yield |

| Acetic Acid | 80°C | 2-3 hours | 28-46% | Faster than DMF method | Lower yield than DMF |

The reaction proceeds through the formation of an intermediate hydrazone followed by cyclization. The dimethylformamide (DMF) system generally provides superior yields compared to acetic acid, attributed to DMF's aprotic nature and ability to dissolve salts effectively, facilitating tetrahydroindazole formation [1].

Detailed Procedure for DMF Method:

- Combine 2-acetylcyclohexanone (1 mmol) and phenylhydrazine (1 mmol) in DMF (10 mL)

- Heat under reflux for 6-8 hours

- Cool to room temperature and filter precipitated solid

- Wash with ethanol and recrystallize from DMF

- Typical yield: 55-60%

The mechanism involves nucleophilic attack of the hydrazine on the carbonyl carbon, followed by cyclization and dehydration to form the indazole ring system [1].

Cyclization Approaches

Intramolecular Cyclization Methods

Several cyclization approaches have been developed for constructing the tetrahydroindazole framework:

A. Reductive Cyclization

This approach utilizes 2-nitrobenzylamines as starting materials, which undergo reductive cyclization in the presence of low-valent titanium reagents and triethylamine [2]. The method provides good yields under mild conditions and represents a one-pot synthesis approach.

B. Ring Closure of o-Chlorocyclohexanonephenylhydrazone

This classical method involves the formation of an o-chlorinated intermediate followed by intramolecular cyclization. The approach has been optimized for various substitution patterns and provides moderate to good yields [1].

C. Electrochemical Cyclization

Recent developments have introduced electrochemical methods for indazole synthesis, providing environmentally benign conditions and eliminating the need for harsh reagents [3].

Modern Synthetic Strategies

Copper-Catalyzed Intramolecular N-Arylation

Copper-catalyzed intramolecular N-arylation has emerged as a powerful method for indazole synthesis, offering improved selectivity and functional group tolerance [4] [5] [6].

Optimized Copper Catalysis Conditions:

| Catalyst System | Ligand | Base | Solvent | Temperature | Time | Yield Range |

|---|---|---|---|---|---|---|

| CuI | 1,10-phenanthroline | KOH | DMF | 120°C | 12-48 hours | 10-70% |

| CuI | TMEDA | NaN₃ | Various | RT | Variable | Moderate to good |

| Cu(OAc)₂ | Pyridine | TEA | DMF | RT | 48 hours | 36-38% |

Detailed Procedure for CuI/1,10-phenanthroline System:

- Prepare o-chlorinated arylhydrazones from appropriate precursors

- Add CuI (1 equiv.), 1,10-phenanthroline (1 equiv.), and KOH (excess)

- Heat in DMF at 120°C for 12-48 hours

- Work up and purify by column chromatography

- Separate N-1 and N-2 regioisomers using reverse-phase HPLC [7]

The copper-catalyzed approach offers high regioselectivity and the ability to introduce various aryl substituents. However, the method requires harsh conditions and long reaction times, which may limit its industrial applicability [4] [5].

Synthesis from 2-Cyano-N-(cyclohexylideneamino)acetamide and Benzaldehyde

This specific synthetic route represents a direct approach to 3-phenyl-4,5,6,7-tetrahydro-1H-indazole with a reported yield of 77% [8].

Reaction Conditions:

- Starting materials: 2-cyano-N-(cyclohexylideneamino)acetamide + benzaldehyde

- Reagent: Triethylamine

- Solvent: Ethanol

- Time: 3 hours

- Temperature: Heating (specific temperature not specified)

- Yield: 77%

This method provides a simple procedure with moderate to good yields, though it requires specific substrate combinations and may have limited scope [8].

Triethylamine-Mediated Synthesis in Ethanol

The triethylamine-mediated synthesis represents a relatively mild and efficient approach for tetrahydroindazole formation. This method typically involves the use of triethylamine as both a base and reaction medium in ethanol solvent [8] [9].

Key Features:

- Green solvent system: Ethanol as the primary solvent

- Mild base: Triethylamine provides gentle basic conditions

- Moderate yields: Typically 77% or higher

- Simple work-up: Straightforward isolation procedures

The method demonstrates the importance of base selection in indazole synthesis, with triethylamine providing optimal conditions for cyclization while maintaining compatibility with sensitive functional groups [10].

Synthesis from o-Chlorinated Arylhydrazones

Optimization of Reaction Conditions

The synthesis from o-chlorinated arylhydrazones has been systematically optimized to improve yields and selectivity [4] [5] [6].

Temperature Optimization:

| Temperature (°C) | Time (hours) | Yield (%) | Comments |

|---|---|---|---|

| 100 | 24 | 35 | Incomplete conversion |

| 120 | 12-24 | 60-70 | Optimal balance |

| 140 | 8 | 65 | Slight decomposition |

| 160 | 4 | 55 | Significant decomposition |

Solvent Effects:

- DMF: Provides best yields due to high boiling point and good solubility

- Toluene: Moderate yields, easier work-up

- Ethanol: Green alternative, but lower yields

- Neat conditions: Interesting for green chemistry applications

Influence of Catalyst and Base

The choice of catalyst and base significantly impacts both yield and selectivity in copper-catalyzed synthesis [4] [5] [6].

Catalyst Screening Results:

| Catalyst | Ligand | Base | Yield (%) | Selectivity | Comments |

|---|---|---|---|---|---|

| CuI | 1,10-phenanthroline | KOH | 70 | High | Best overall performance |

| CuI | TMEDA | K₂CO₃ | 55 | Moderate | Good functional group tolerance |

| Cu(OAc)₂ | Pyridine | TEA | 38 | High | Mild conditions |

| CuCl | 2,2'-bipyridine | NaOH | 45 | Moderate | Alternative system |

Base Optimization:

- KOH: Most effective for cyclization, provides highest yields

- K₂CO₃: Milder conditions, good for sensitive substrates

- TEA: Very mild, suitable for base-sensitive functional groups

- NaOH: Effective but may cause substrate decomposition

The bidentate ligands (1,10-phenanthroline, TMEDA) generally provide better results than monodentate ligands, attributed to their ability to stabilize the copper center during the catalytic cycle [4].

Reductive Amination Approaches

Reductive amination represents a versatile approach for introducing various substituents into the tetrahydroindazole framework [10] [11].

General Procedure:

- Formation of imine intermediate from ketone and amine

- Reduction with appropriate reducing agent

- Cyclization to form indazole ring

Common Reducing Agents:

| Reducing Agent | Conditions | Selectivity | Yield Range |

|---|---|---|---|

| NaBH₄ | MeOH, RT | Good | 70-85% |

| NaBH₃CN | pH 4-5 | Excellent | 80-95% |

| NaBH(OAc)₃ | AcOH, RT | Very good | 75-90% |

Sodium cyanoborohydride (NaBH₃CN) is particularly effective as it selectively reduces imines in the presence of aldehydes and ketones, providing excellent regioselectivity [11].

Advantages of Reductive Amination:

- High selectivity: Minimizes over-alkylation

- Mild conditions: Compatible with sensitive functional groups

- Versatility: Allows introduction of various alkyl and aryl groups

- Scalability: Suitable for large-scale synthesis

Green Chemistry Considerations

Modern synthetic approaches increasingly emphasize green chemistry principles for tetrahydroindazole synthesis [1] [12].

Microwave-Assisted Synthesis:

| Method | Power | Temperature | Time | Yield | Green Advantages |

|---|---|---|---|---|---|

| MW-DMF | 300W | 150°C | 2 min | 90% | Reduced reaction time |

| MW-Solvent-free | 300W | 150°C | 2 min | 90% | No solvent required |

| MW-Ethanol | 300W | 120°C | 5 min | 85% | Green solvent |

Key Green Chemistry Features:

- Solvent-free conditions: Eliminates organic solvent use

- Reduced energy consumption: Microwave heating is more efficient

- Shorter reaction times: Minutes instead of hours

- Higher yields: Improved efficiency reduces waste

- Simplified work-up: Direct crystallization from reaction mixture

Microwave Optimization Parameters:

| Parameter | Optimal Range | Effect on Yield | Comments |

|---|---|---|---|

| Power | 300W | Optimal for 2-min reactions | Higher power causes overheating |

| Temperature | 120-150°C | Increases yield up to 150°C | Above 180°C causes decomposition |

| Time | 2-5 min | MW dramatically reduces time | Longer times don't improve yield |

| Vessel size | 10-20 mL | Affects heat distribution | Proper sizing essential |

Environmental Benefits:

- Reduced PMI (Process Mass Intensity): Lower waste generation

- Energy efficiency: Microwave heating is more efficient than conventional heating

- Atom economy: Higher conversion rates reduce waste

- Safer conditions: Lower temperatures and shorter times reduce hazards

Scale-Up and Industrial Synthesis

Industrial synthesis of 3-phenyl-4,5,6,7-tetrahydro-1H-indazole requires careful consideration of scalability, cost, and safety factors [13] [14] [15].

Process Development Considerations:

| Factor | Laboratory Scale | Pilot Scale | Industrial Scale |

|---|---|---|---|

| Batch size | 1-10 g | 100-1000 g | >10 kg |

| Reaction time | 2-8 hours | 4-12 hours | 6-24 hours |

| Temperature control | ±2°C | ±5°C | ±10°C |

| Yield expectations | 80-95% | 75-90% | 70-85% |

Safety Considerations for Scale-Up:

- Thermal hazards: Exothermic reactions require careful heat management

- Solvent selection: Must consider flammability and toxicity

- Waste management: Proper disposal of reaction by-products

- Catalyst recovery: Economics of catalyst reuse

Industrial Process Optimization:

A successful industrial process was developed using high-throughput experimentation (HTE) to optimize reaction conditions [13]. Key findings included:

- Catalyst loading: 10-20 mol% provides optimal balance of yield and cost

- Reaction temperature: 100-120°C for best compromise between rate and selectivity

- Reaction time: 6-12 hours for complete conversion

- Purification: Crystallization preferred over chromatography for cost reasons

Scale-Up Challenges and Solutions:

| Challenge | Solution | Implementation |

|---|---|---|

| Heat transfer | Improved stirring and heat exchange | Specialized reactor design |

| Mass transfer | Optimized mixing systems | High-efficiency impellers |

| Catalyst separation | Heterogeneous catalysts | Immobilized copper systems |

| Waste reduction | Process intensification | Continuous flow systems |

Economic Considerations:

- Raw material costs: Optimization of substrate sourcing

- Energy costs: Process intensification to reduce heating requirements

- Labor costs: Automation of repetitive operations

- Capital costs: Equipment selection for optimal throughput

Quality Control:

Industrial synthesis requires robust analytical methods for:

- Identity confirmation: NMR, MS, IR spectroscopy

- Purity analysis: HPLC, GC analysis

- Impurity profiling: Detection of synthesis-related impurities

- Stability testing: Thermal and photostability studies